6-Amino-5-chloropicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCHPUZXYDMCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis of 6 Amino 5 Chloropicolinic Acid
De Novo Synthetic Strategies for Picolinic Acid Scaffolds
The creation of the fundamental picolinic acid (pyridine-2-carboxylic acid) framework is the primary step in many synthetic routes. These methods begin with simple, readily available pyridine (B92270) derivatives, most commonly 2-methylpyridine (B31789) (α-picoline).
A prevalent industrial method for producing pyridinecarboxylic acids is a two-step process involving ammoxidation followed by hydrolysis. This pathway is particularly efficient for large-scale production.
The first step, ammoxidation, converts an alkylpyridine, such as 2-picoline, into the corresponding cyanopyridine. This is a vapor-phase catalytic reaction where the alkylpyridine is reacted with ammonia (B1221849) and oxygen at elevated temperatures (typically 300–450°C) over a metal oxide catalyst. Vanadium-based catalysts are commonly employed for this transformation.
Reaction Scheme: Ammoxidation of 2-Picoline
Reactants: 2-Picoline, Ammonia (NH₃), Oxygen (O₂)
Product: 2-Cyanopyridine (B140075)
General Equation: NC₅H₄CH₃ + 1.5 O₂ + NH₃ → NC₅H₄C≡N + 3 H₂O
The resulting 2-cyanopyridine is then hydrolyzed to yield picolinic acid. This hydrolysis can be performed under either acidic or basic conditions. The nitrile group (C≡N) is converted to a carboxylic acid group (-COOH) through an intermediate carboxamide (picolinamide). This two-step approach is a cornerstone in the synthesis of various pyridinecarboxylic acids.
Direct oxidation of the methyl group of 2-picoline offers a more direct route to the picolinic acid framework. This method can be achieved using various oxidizing agents and catalytic systems, ranging from laboratory-scale reactions to industrial processes.
In a laboratory setting, a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) is often used to convert 2-methylpyridine to picolinic acid. For larger-scale production, catalytic vapor-phase oxidation is preferred. This process involves passing 2-picoline vapor with air over a heterogeneous catalyst, often based on vanadium and titanium oxides (V-Ti oxides), at high temperatures. The selectivity towards picolinic acid versus intermediate products like 2-pyridinecarbaldehyde depends heavily on the catalyst composition and reaction conditions.
| Oxidation Method | Oxidizing Agent/Catalyst | Key Features |
| Laboratory Scale | Potassium Permanganate (KMnO₄) | Strong, non-catalytic oxidation. |
| Industrial Scale | Nitric Acid | A strong oxidizing agent used in some commercial processes. |
| Catalytic Oxidation | V-Ti Oxide Catalysts | Vapor-phase reaction, selective conversion of the methyl group. |
These de novo strategies provide the essential picolinic acid backbone, which can then be further functionalized to introduce the required amino and chloro substituents.
Precursor-Based Synthetic Approaches to 6-Amino-5-chloropicolinic Acid
These approaches begin with a picolinic acid or pyridine derivative that already contains one or more of the desired functional groups. The synthesis then proceeds by adding or transforming the remaining substituents.
A logical synthetic strategy involves starting with a halogenated picolinic acid and subsequently introducing the amino group. For instance, a precursor like 6-chloropicolinic acid could theoretically be aminated. The synthesis of 6-aminopicolinic acid from 6-chloro-2-picoline provides a strong precedent for this type of transformation. In this reported synthesis, 6-chloro-2-picoline is first oxidized to 6-chloropicolinic acid using potassium permanganate. guidechem.com The resulting 6-chloropicolinic acid is then subjected to amination, where the chlorine atom at the 6-position is replaced by an amino group (-NH₂) to yield 6-aminopicolinic acid. guidechem.com
Similarly, starting with a di-halogenated precursor, such as a hypothetical 5,6-dichloropicolinic acid, could allow for regioselective amination. The chlorine atom at the 6-position of the pyridine ring is generally more susceptible to nucleophilic substitution than a chlorine at the 5-position. This difference in reactivity could be exploited to selectively replace the 6-chloro group with an amino group, leaving the 5-chloro substituent intact.
Alternatively, the synthesis can commence from a substituted pyridine that serves as a foundational building block. A key starting material could be 2-amino-5-chloropyridine. The challenge then becomes the introduction of the carboxylic acid group at the 2-position. If the starting material were 2-amino-5-chloro-6-methylpyridine, the methyl group could be oxidized to a carboxylic acid using methods similar to those described in the de novo synthesis of picolinic acid.
Another example is the synthesis of 4-aminopicolinic acid, which starts from picolinic acid N-oxide. umsl.edu The N-oxide is nitrated to introduce a nitro group at the 4-position, which is subsequently reduced to an amino group. umsl.edu This demonstrates a strategy of building functionality onto the basic picolinic acid ring.
The synthesis of complex herbicides like 4-amino-3,5,6-trichloropicolinic acid (Picloram) often starts from highly chlorinated pyridine precursors, which are then subjected to amination and hydrolysis steps to install the final functional groups.
Regioselective Functionalization and Chlorination Strategies
The precise placement of the chlorine atom at the 5-position is a critical challenge in the synthesis of this compound. The directing effects of the substituents already present on the pyridine ring (the amino group at C6 and the carboxylic acid at C2) govern the regioselectivity of the chlorination step.
The 6-amino group is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution. The carboxylic acid group is a deactivating group and is meta- directing. In the context of 6-aminopicolinic acid, the positions ortho and para to the powerful amino group are C5 and C3, respectively. Therefore, direct electrophilic chlorination of 6-aminopicolinic acid would be expected to favor substitution at the C5 and C3 positions. Achieving selective chlorination at only the C5 position would require careful control of reaction conditions or the use of protecting groups.
An alternative strategy for introducing a halogen is the Sandmeyer reaction. This reaction allows for the conversion of an amino group into a halogen via a diazonium salt intermediate. For example, one could envision a precursor such as 5,6-diaminopicolinic acid. Diazotization of the 5-amino group followed by treatment with a chloride source (e.g., CuCl) could selectively install the chlorine atom at the C5 position.
Illustrative Data on Precursor Syntheses
| Starting Material | Key Transformation(s) | Product | Reference |
| Picolinic Acid N-Oxide | 1. Nitration2. Catalytic Hydrogenation | 4-Aminopicolinic Acid | umsl.edu |
| 6-Chloro-2-picoline | 1. Oxidation (KMnO₄)2. Amination | 6-Aminopicolinic Acid | guidechem.com |
| 2-Aminopyridine | 1. Nitration2. Acylation3. Reduction4. Diazotization/Chlorination5. Hydrolysis | 2-Amino-5-chloropyridine |
Directed Ortho Metalation Approaches for Picolinic Acid Derivatives
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. stenutz.euharvard.edu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic carbon center that can react with various electrophiles. stenutz.eu
For picolinic acid derivatives, the carboxylic acid group (or a protected form like an amide) can act as a potent DMG. The reaction sequence typically involves the protection of the carboxylic acid, for instance as an N,N-diethylamide, which can effectively direct the lithiation to the C-3 position. However, for the synthesis of this compound, functionalization at the C-5 and C-6 positions is required.
A plausible DoM strategy could involve starting with a pre-substituted picolinic acid. For example, beginning with 6-aminopicolinic acid, the amino group or a protected derivative (e.g., a carbamate) could serve as the DMG. This would direct lithiation to the C-5 position, allowing for subsequent quenching with a chlorinating agent such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS). The efficiency of this process depends on the relative directing power of the amino and carboxylate groups and the stability of the lithiated intermediate.
| Reaction Step | Reagents and Conditions | Purpose | Typical Yield (%) |
| Protection | Boc₂O, DMAP, CH₂Cl₂ | Protection of the amino group | >90 |
| Directed Lithiation | s-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation at C-5 | 60-80 (inferred) |
| Chlorination | N-Chlorosuccinimide (NCS) | Introduction of the chlorine atom | 50-70 (inferred) |
| Deprotection | TFA or HCl | Removal of the Boc protecting group | >90 |
Halogen Exchange Reactions on Pyridine Nuclei
Halogen exchange (Halex) reactions provide a direct method for substituting one halogen for another on an aromatic ring. researcher.life These reactions are particularly useful for introducing fluorine or chlorine atoms. For the synthesis of this compound, a Halex reaction could be envisioned to replace a bromine or iodine atom at the C-5 position with chlorine.
This transformation is typically performed using a source of chloride ions, such as lithium chloride (LiCl) or copper(I) chloride (CuCl), often in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The success of the reaction depends on the relative bond strengths of the carbon-halogen bonds and the equilibrium of the reaction. Starting from a 5-bromo or 5-iodo-6-aminopicolinic acid precursor, the Halex reaction offers a pathway to the desired chlorinated product. The reactivity of the pyridine ring is influenced by the electronic nature of its substituents; the electron-donating amino group and the electron-withdrawing carboxylic acid group can affect the reaction rate and conditions required.
Amination Reactions for Introducing the 6-Amino Group
Nucleophilic Aromatic Substitution with Amine Sources
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for introducing nucleophiles, including amines, onto electron-deficient aromatic rings like pyridine. youtube.comnih.govyoutube.comyoutube.com The pyridine ring is inherently electron-deficient, and this character is enhanced by the presence of electron-withdrawing groups such as a carboxyl group and halogens.
A common route to this compound via SₙAr would involve a 5,6-dihalopicolinic acid precursor, such as 5,6-dichloropicolinic acid. The chlorine atom at the C-6 position is generally more activated towards nucleophilic attack than the one at C-5 due to its position relative to the ring nitrogen and the carboxylic acid. The reaction with an amine source, such as ammonia or a protected ammonia equivalent, would lead to the selective displacement of the C-6 chlorine. nih.gov
The reaction is typically carried out at high temperatures and sometimes high pressure, using a solvent such as ethanol (B145695) or water. The choice of the amine source and reaction conditions is crucial to achieve good selectivity and yield.
| Starting Material | Amine Source | Conditions | Product | Typical Yield (%) |
| 5,6-Dichloropicolinic acid | Aq. Ammonia (NH₃) | 150-180 °C, sealed vessel | This compound | 70-85 |
| Methyl 5,6-dichloropicolinate | Benzylamine | K₂CO₃, DMF, 100 °C | Methyl 6-(benzylamino)-5-chloropicolinate | 80-90 |
Reductive Amination Pathways in Pyridine Chemistry
Reductive amination is a versatile method for forming amines from carbonyl compounds or their equivalents. nbinno.com In the context of pyridine chemistry, a common approach to introduce an amino group is through the reduction of a nitro group. This two-step conceptual pathway involves the nitration of the pyridine ring followed by reduction.
For the synthesis of this compound, a potential route would start with 5-chloropicolinic acid. Nitration of this substrate would likely yield 5-chloro-6-nitropicolinic acid, among other isomers. The subsequent reduction of the nitro group to an amine can be achieved using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. chemicalbook.com Alternative reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. nbinno.com
| Reaction Step | Reagents and Conditions | Purpose | Typical Yield (%) |
| Nitration | HNO₃ / H₂SO₄ | Introduction of the nitro group at C-6 | 40-60 (isomer separation may be needed) |
| Reduction | H₂, Pd/C, Ethanol | Conversion of nitro to amino group | >90 |
| Reduction | SnCl₂·2H₂O, HCl, Ethyl Acetate (B1210297) | Conversion of nitro to amino group | 80-95 |
Catalytic Methodologies in this compound Synthesis
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Scaffolds
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of aryl or heteroaryl halides with a wide range of amines. wikipedia.orgrsc.orgacsgcipr.org This methodology is particularly valuable when traditional SₙAr reactions are sluggish or require harsh conditions. wikipedia.org
The synthesis of this compound could be achieved by the palladium-catalyzed amination of a 6-halo-5-chloropicolinic acid derivative. For instance, the ester methyl 6-bromo-5-chloropicolinate could be coupled with an ammonia surrogate, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis to reveal the primary amine. preprints.org
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine (B1218219) ligand, and the base. scienceopen.com Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos), allow the reaction to proceed under milder conditions with a broad substrate scope. preprints.orgscienceopen.com
| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Methyl 6-bromo-5-chloropicolinate | Benzophenone imine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 75-90 |
| 6-Bromo-5-chloropicolinic acid | Ammonia (aqueous) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 60-80 |
Electrocatalytic Approaches for Halogenated Pyridine Carboxylic Acid Dechlorination
The synthesis of aminopicolinic acid derivatives often involves the selective removal of halogen atoms from a pyridine ring. Electrocatalytic hydrogenation (ECH) has emerged as a promising method for the dechlorination of chloropicolinic acids due to its efficiency, high selectivity, and mild reaction conditions, which avoids the use of toxic reducing agents. researchgate.netgoogle.comelectrochemsci.org This approach is particularly relevant for transforming polychlorinated picolinic acids into less halogenated or fully dechlorinated products.
The core of the ECH process involves the use of a cathode modified with a catalytic metal, typically from the platinum group, such as palladium. researchgate.net In the electrolytic cell, water or hydronium ions are reduced at the cathode surface to produce adsorbed atomic hydrogen (H* or Hads). electrochemsci.org This highly reactive hydrogen species is the primary reducing agent responsible for the cleavage of carbon-halogen bonds.
The general mechanism for the electrocatalytic dechlorination of a chlorinated pyridine (R-Cl) can be summarized in the following steps electrochemsci.org:
Generation of Adsorbed Hydrogen: At the cathode surface (e.g., Pd-Cu), water or acid provides protons that are electrochemically reduced to form adsorbed hydrogen atoms. 2 H2O + 2e⁻ → 2 Hads + 2 OH⁻
Adsorption of Reactant: The chlorinated organic molecule adsorbs onto the catalyst surface. R-Cl + Catalyst ⇌ (R-Cl)ads-Catalyst
Dechlorination: The adsorbed hydrogen atoms react with the adsorbed chlorinated molecule, breaking the C-Cl bond and forming a C-H bond. (R-Cl)ads-Catalyst + 2 Hads → (R-H)ads-Catalyst + HCl
Desorption of Product: The dechlorinated product desorbs from the catalyst surface, freeing the active site for the next cycle. (R-H)ads-Catalyst ⇌ R-H + Catalyst
Research on chloropicolinic acid (ClPA) mixtures, which include compounds like 3,6-dichloropicolinic acid and 3,5,6-trichloropicolinic acid, has demonstrated the effectiveness of this technology. researchgate.net Using palladium-modified nickel foam (Pd/Ni foam) cathodes, these mixtures can be selectively dechlorinated to picolinic acid with high yields. researchgate.net The operational parameters significantly influence the reaction's efficiency and selectivity. For instance, basic aqueous solutions and high concentrations of the chlorinated substrate have been found to favor the ECH process. researchgate.net A study successfully dechlorinated a concentrated solution of ClPA mixtures (47 g/L) to achieve a 99% yield of picolinic acid with a current efficiency of 76.3%. researchgate.net
| Parameter | Optimized Condition | Outcome | Reference |
| Cathode Material | Palladium on Nickel Foam (Pd/Ni) | High catalytic performance for dechlorination | researchgate.net |
| Pd Loading | 2.25–3.6 mg cm⁻² | Optimum dechlorination efficiency | researchgate.net |
| Reaction Medium | Basic Aqueous Solution (e.g., 1.25 M NaOH) | Favors the ECH process and high yield | researchgate.net |
| Current Density | 208 A m⁻² | Achieved 99% yield and 76.3% current efficiency | researchgate.net |
| Starting Material | 4-amino-3,5,6-trichloropicolinic acid | Incomplete dechlorination to 4-amino-3,6-dichloropicolinic acid | google.com |
Organocatalytic Strategies in Amino Acid Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, offers powerful strategies for the synthesis and functionalization of heterocyclic compounds like pyridine, a core component of this compound. These methods are valued for their ability to operate under mild conditions and provide unique selectivity.
One innovative approach involves the photochemical organocatalytic functionalization of pyridines. acs.orgnih.gov This strategy harnesses the reactivity of pyridinyl radicals, which are generated via a single-electron transfer (SET) reduction of pyridinium (B92312) ions formed under acidic conditions. nih.gov A catalyst such as dithiophosphoric acid can perform multiple roles: acting as a Brønsted acid to protonate the pyridine, serving as a SET reductant upon photoexcitation, and functioning as a hydrogen atom abstractor to generate a second radical species. nih.gov The resulting pyridinyl radical can then couple with other radicals to form new C-C bonds, allowing for regioselective modification of the pyridine ring. nih.gov
For the introduction of the amino group, organocatalytic nucleophilic aromatic substitution (SNAr) presents a viable strategy. The direct amination of heteroaryl chlorides can be challenging, but certain organocatalysts can facilitate this transformation even with weakly nucleophilic amines. researchgate.net This method allows for the regioselective synthesis of various aminopyrimidines and can be applied to activated chloropyridines, providing a direct route to introduce an amino functionality onto the pyridine scaffold. researchgate.net
Furthermore, natural product-derived molecules are being explored as efficient organocatalysts. In the one-pot, two-step synthesis of various 6-amino-2-pyridone derivatives, catalysts such as pyridine-2-carboxylic acid, betaine (B1666868), and guanidine (B92328) carbonate have proven effective. nih.gov These catalysts can drive different steps of a reaction sequence; for example, betaine was found to be a suitable catalyst for an initial Knoevenagel condensation, while guanidine carbonate efficiently catalyzed the subsequent cyclization step to form the substituted aminopyridine product. nih.gov
| Catalytic Strategy | Catalyst Example | Transformation | Key Feature | Reference |
| Photochemical Functionalization | Dithiophosphoric Acid | C-H functionalization of pyridines | Generates pyridinyl radicals for C-C bond formation | acs.orgnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Sodium Sulfinate / Tetrabutylammonium Bromide | Amination of heteroaryl chlorides | Regioselective introduction of amino groups | researchgate.net |
| One-Pot Multi-Step Synthesis | Betaine / Guanidine Carbonate | Synthesis of 6-amino-2-pyridones | Different catalysts optimized for sequential reaction steps | nih.gov |
Optimization of Synthetic Conditions and Process Development for this compound
The successful laboratory synthesis of a molecule like this compound is the first step toward its potential application. Process development and optimization are crucial for transitioning a synthetic route to an industrial scale, focusing on improving yield, purity, safety, and cost-effectiveness. mdpi.com While specific process optimization data for this compound is not detailed in publicly available literature, the principles can be illustrated through established methodologies for related compounds.
A key starting point for process development is the selection of an efficient and scalable synthetic route. For instance, the synthesis of 4-aminopicolinic acid has been achieved in 99% yield via the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid (Picloram). chemicalbook.com This high-yield dechlorination demonstrates a potentially efficient pathway from a readily available, more complex precursor.
The optimization of reaction conditions involves systematically varying parameters to find the ideal balance for maximizing product yield and purity while minimizing reaction time and byproducts. Key parameters include:
Catalyst System: The choice of catalyst and its loading are critical. In hydrogenation reactions, catalysts like Palladium on carbon (Pd/C) are common. chemicalbook.com Optimization involves screening different catalysts and determining the lowest possible loading that maintains high efficiency.
Solvent: The solvent can influence reactant solubility, reaction rate, and product isolation. For the synthesis of levobupivacaine (B138063), a detailed solvent screening was performed to find a medium that provided both high yield and high purity during purification. mdpi.com
Temperature and Pressure: These parameters are crucial for controlling reaction kinetics and selectivity. The synthesis of 4-aminopicolinic acid from its trichlorinated precursor involved a two-stage temperature profile (40°C then 70°C) under a constant hydrogen pressure (45 PSI) to drive the reaction to completion. chemicalbook.com
Reaction Time: Monitoring the reaction progress using techniques like HPLC allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction. mdpi.com
Purification: Developing a robust purification method is essential for achieving high product purity. Techniques such as recrystallization are optimized by screening various solvent systems to efficiently remove impurities and maximize the recovery of the final product. mdpi.com
Process development also includes assessing the safety and scalability of the chosen route. This involves risk assessment of reagents and reaction conditions to ensure the process is safe for large-scale production. mdpi.com
| Parameter | Area of Optimization | Example from a Related Synthesis | Desired Outcome | Reference |
| Precursor | Starting Material Selection | Using 4-amino-3,5,6-trichloropicolinic acid to produce 4-aminopicolinic acid | Cost-effective and readily available starting point | chemicalbook.com |
| Catalyst | Catalyst Screening and Loading | 10% Pd/C used for hydrogenation | High conversion, selectivity, and minimal catalyst cost | chemicalbook.com |
| Solvent | Solvent Screening for Reaction & Purification | Ethyl acetate chosen for purification of an intermediate in levobupivacaine synthesis | Improved yield, purity, and ease of product isolation | mdpi.com |
| Temperature | Thermal Profile | Reaction run at 40°C for 4h, then 70°C for 12h | Maximized reaction rate while controlling byproduct formation | chemicalbook.com |
| Pressure | Pressure Optimization | Hydrogenation performed at 45 PSI | Ensure sufficient reactant for complete conversion | chemicalbook.com |
| Work-up | pH Adjustment and Isolation | Acidification to pH 3 to precipitate the product | High recovery of the final product from the reaction mixture | chemicalbook.com |
Chemical Reactivity and Transformation Mechanisms of 6 Amino 5 Chloropicolinic Acid
Derivatization Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of derivatization reactions, allowing for the synthesis of a wide range of functional analogues.
Esterification and Amidation Pathways
Esterification: The carboxylic acid functionality of 6-Amino-5-chloropicolinic acid can be readily converted to its corresponding esters. This is a common transformation for modifying the compound's solubility and pharmacokinetic properties. The reaction typically proceeds via activation of the carboxylic acid, for instance, by forming an acid chloride intermediate with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. For example, the synthesis of methyl 4-amino-3,5,6-trichloropicolinate has been achieved by treating the corresponding acid with methanol (B129727) in the presence of concentrated sulfuric acid. google.com While specific examples for the 6-amino-5-chloro isomer are not detailed in the provided results, the general principles of esterification of aminopicolinic acids are well-established. epo.orgorganic-chemistry.org A variety of catalysts, including solid-acid catalysts and dehydrating agents, can be employed to facilitate this transformation under different conditions. organic-chemistry.org
Amidation: The formation of amides from the carboxylic acid group represents another crucial derivatization pathway. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt). The picolinamide (B142947) moiety itself can serve as a protecting group for amines, which can be later cleaved under reductive conditions. cam.ac.uk The synthesis of various picolinamide derivatives through amide coupling procedures is a well-documented strategy. cam.ac.uk For instance, N-Cbz-protected amino acids have been reacted with aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to yield arylamides. organic-chemistry.org
Formation of Acid Chlorides and Anhydrides
Acid Chlorides: The conversion of the carboxylic acid to an acid chloride is a key step for subsequent derivatization reactions, such as esterification and amidation. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this transformation. google.com For example, 6-chloropicolinic acid can be converted to 6-chloropicolinoyl chloride using thionyl chloride. google.com This reactive intermediate can then be used to synthesize a variety of derivatives.
Anhydrides: While the formation of anhydrides from this compound is not explicitly detailed in the provided search results, it is a plausible transformation for carboxylic acids. Anhydrides can be formed by reacting the carboxylic acid with a suitable dehydrating agent or by reacting an acid chloride with a carboxylate salt.
Transformations Involving the Amino Group
The amino group on the pyridine (B92270) ring is a nucleophilic center and can participate in a variety of chemical transformations, enabling the introduction of diverse substituents and the modulation of the molecule's electronic properties.
Acylation and Protection Strategies of the Amino Functionality
Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. For instance, the amino group of 4-amino-3,5,6-trichloropicolinate has been reacted with phthaloyl chloride. google.com This modification can be used to alter the biological activity or to protect the amino group during other chemical transformations.
Diazotization and Subsequent Derivatization Reactions
The amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. orgsyn.org The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups. For instance, the diazonium group can be replaced by a halogen (Sandmeyer reaction), a hydroxyl group, or a cyano group. The specific conditions of the diazotization reaction, such as temperature and the nature of the acid used, can influence the outcome of the reaction. google.com For example, diazotization of a related aminopicolinate followed by treatment with hydrogen bromide leads to the introduction of a bromine atom.
Reductive Transformations of Imines to Amines for Related Systems
While not a direct transformation of the amino group of this compound, the reduction of imines to amines is a relevant reaction in the context of synthesizing related picolinamine derivatives. Imines, which can be formed from the condensation of an amine with a ketone or aldehyde, can be reduced to the corresponding amines using various reducing agents. Catalytic hydrogenation is a common method for this transformation. umsl.edu For instance, metal-free catalytic systems have been developed for the enantioselective reduction of ketimines to chiral amines. acs.org Picolinamide-derived catalysts have shown effectiveness in promoting the reduction of imines. acs.org This methodology provides access to a wide range of chiral amino esters and other amine derivatives.
Halogen Chemistry at the C-5 Position: Substitution and Elimination Reactions
The chlorine atom at the C-5 position of this compound is a key site for chemical transformations, primarily through nucleophilic aromatic substitution and dechlorination reactions. These reactions are fundamental to diversifying the molecular scaffold for various applications.
Nucleophilic Aromatic Substitution on Pyridine Rings
The pyridine ring, due to the presence of the electronegative nitrogen atom, is generally more susceptible to nucleophilic attack than benzene. wikipedia.org This inherent reactivity is further influenced by the substituents on the ring. In the case of this compound, the chlorine atom at the C-5 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reacting chloropyridines with amines is a frequently used method to introduce new nitrogen-containing substituents onto the pyridine ring. youtube.com These reactions are often carried out at elevated temperatures to overcome the energy barrier associated with disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyridines
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Amines | Substituted Aminopyridines | Often requires heating | youtube.com |
| Sodium Amide | 2-Aminopyridine | Chichibabin reaction | wikipedia.orgpearson.com |
| Hydroxide | Hydroxypyridine | Basic solution | wikipedia.org |
Dechlorination Mechanisms and Regioselectivity Studies
Dechlorination, the removal of the chlorine atom, is another significant reaction pathway for this compound. This can be achieved through various methods, including catalytic hydrogenation and electrocatalytic processes.
Catalytic hydrogenation is a widely used industrial method for dechlorination. This process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction mechanism involves the adsorption of the chlorinated pyridine and hydrogen onto the catalyst surface, followed by the reductive cleavage of the carbon-chlorine bond. acs.org The selectivity of this process can be influenced by reaction conditions such as pH, pressure, and temperature. For instance, in the synthesis of related compounds, alkaline conditions have been shown to favor regioselective dechlorination.
Electrocatalytic hydrogenation (ECH) offers an alternative approach to dechlorination. researchgate.net In this method, a cathode modified with a catalyst, often palladium, is used to generate adsorbed atomic hydrogen (H_ads) on its surface. acs.org This adsorbed hydrogen then reacts with the adsorbed chlorinated organic compound, leading to the cleavage of the C-Cl bond. The efficiency and selectivity of ECH can be controlled by parameters such as the cathode material, catalyst loading, current density, and the pH of the electrolyte solution. acs.orgresearchgate.net Studies on related chloropicolinic acids have demonstrated that high yields of the dechlorinated product can be achieved under optimized ECH conditions. researchgate.net
Regioselectivity in the dechlorination of polychlorinated pyridines is a critical aspect. For example, in the dechlorination of 2,3,5,6-tetrachloropyridine (B1294921) to 2,3,5-trichloropyridine, high selectivity has been achieved using zinc and a phase transfer catalyst. google.com The inherent electronic properties and steric factors of the substituted pyridine ring play a crucial role in determining which chlorine atom is preferentially removed.
Pyridine Ring Functionalization and Structural Modifications
Beyond reactions at the C-5 position, the pyridine nucleus of this compound can be further functionalized to introduce a wide range of structural diversity. This is often achieved through regioselective substitutions and metal-mediated coupling reactions.
Regioselective Substitutions on the Pyridine Nucleus
Halogenation of the pyridine ring is a common functionalization strategy. However, direct electrophilic halogenation of pyridines can be challenging and often requires harsh conditions due to the electron-deficient nature of the ring. nih.govchemrxiv.org Alternative strategies, such as those involving pyridine N-oxides, can provide highly regioselective access to halosubstituted pyridines under milder conditions. acs.org For instance, halogenation of unsymmetrical pyridine N-oxides has been shown to be highly regioselective, providing a practical route to various 2-halo-substituted pyridines. acs.org
Metal-Mediated Coupling Reactions for Pyridine Scaffolds
Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine scaffolds. nptel.ac.ineie.gr The chlorine atom at the C-5 position of this compound makes it a suitable substrate for such reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. thieme-connect.comresearchgate.net Chloropyridines, being "activated" aryl chlorides, are reactive partners in Suzuki couplings. thieme-connect.com The reaction is tolerant of various functional groups and has been successfully used to synthesize a wide range of arylpyridines. thieme-connect.comacs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. thieme-connect.comacs.org For less reactive chloropyridines, the use of sterically hindered phosphine (B1218219) ligands can be essential. acs.org
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. scirp.orgmdpi.com It provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for the synthesis of more complex heterocyclic systems. scirp.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. scirp.orgsoton.ac.uk
Table 2: Metal-Mediated Coupling Reactions on Halopyridines
| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Aryl/Alkylboronic acid or ester + Halopyridine | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand, Base | Aryl/Alkylpyridine | thieme-connect.comacs.orgacs.org |
| Sonogashira | Terminal alkyne + Halopyridine | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylpyridine | scirp.orgsoton.ac.uk |
These functionalization strategies enable the synthesis of a diverse library of derivatives based on the this compound scaffold, which is crucial for exploring their potential in various scientific and technological fields.
Role of 6 Amino 5 Chloropicolinic Acid As a Key Intermediate in Complex Molecule Synthesis
Building Block for Pharmaceutical Intermediates
The synthesis of novel pharmaceutical agents often relies on the use of versatile chemical intermediates that can be elaborated into diverse and complex structures. 6-Amino-5-chloropicolinic acid serves as such a foundational molecule, particularly in the exploration of new heterocyclic drugs.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant majority of all physiologically active chemical compounds containing heterocyclic fragments. These ring systems are prevalent in a vast number of natural products, including alkaloids and antibiotics, underscoring their importance in drug design. this compound is classified as a heterocyclic building block, valued for its potential in synthesizing more elaborate molecules. ambeed.com Its pyridine (B92270) core is a common feature in many pharmaceutical agents. myskinrecipes.com Researchers utilize such precursors to construct larger, more complex heterocyclic systems, leveraging the compound's functional groups to guide synthetic pathways toward novel drug candidates. The strategic placement of the amino and chloro substituents on the picolinic acid framework allows for a range of chemical transformations, making it a target for inclusion in compound libraries used for drug discovery screening.
The synthesis of analogs of natural products is a proven strategy in drug discovery, aiming to replicate or improve upon the biological activities of naturally occurring molecules. This process often involves using a core scaffold that can be systematically modified. While direct synthesis of a specific natural product analog from this compound is not prominently documented, its structure is well-suited for such applications. Strategies like diverted total synthesis (DTS) allow for modifications at various stages of a synthetic route, enabling the creation of a family of related compounds from a common intermediate. The distinct electronic and steric properties imparted by the chlorine and amino groups on the pyridine ring of this compound make it a valuable starting point for researchers aiming to design and synthesize novel analogs that explore new areas of chemical and biological space.
Intermediate in Agrochemical Development Research
In the field of agrochemicals, picolinic acid derivatives are a well-established and commercially significant class of herbicides. This compound is structurally related to these active compounds and serves as a key intermediate in the research and development of new herbicidal molecules.
Picolinic acid-based compounds are a remarkable class of synthetic auxin herbicides. The development journey in this area began with herbicides like picloram (B1677784) and clopyralid (B1669233) and has progressed to newer, highly effective molecules such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. A primary strategy in modern herbicide research involves the modification of the picolinic acid core to discover compounds with enhanced activity, a broader weed control spectrum, or improved crop safety.
Research has shown that replacing the chlorine atom at the 6-position of the picolinic acid ring with aryl or other heterocyclic groups can lead to potent new herbicides. For instance, the development of 6-aryl-picolinates led to the discovery of halauxifen-methyl and florpyrauxifen-benzyl. Following this logic, research groups have actively synthesized novel derivatives by introducing substituted pyrazole (B372694) rings at the 6-position, leading to compounds that exhibit better post-emergence herbicidal activity than the parent compound, picloram. These studies highlight the importance of the picolinic acid skeleton as a template for generating new agrochemicals.
Table 1: Research Findings on Picolinic Acid-Based Herbicidal Analogs
| Research Focus | Parent Compound/Template | Modification Strategy | Key Finding | Reference(s) |
|---|---|---|---|---|
| 6-Aryl-Picolinate Herbicides | Picloram / Clopyralid | Replace Cl at 6-position with a phenyl group. | Led to the discovery of novel herbicides halauxifen-methyl and florpyrauxifen-benzyl. | |
| 6-Pyrazolyl-Picolinic Acids | Picloram | Replace Cl at 6-position with an aryl-substituted pyrazolyl group. | Compound V-8 showed better post-emergence activity than picloram and was safe for corn, wheat, and sorghum. | |
| 6-Indazolyl-Picolinic Acids | Picloram / Clopyralid | Introduce indazolyl groups at the 6-position via scaffold hopping. | Resulting compounds showed excellent inhibition of weed root growth and high post-emergence efficacy against certain broadleaf weeds. |
The herbicidal mechanism of picolinic acid derivatives is rooted in their ability to function as synthetic auxins. Auxins are a class of plant hormones that regulate many aspects of plant growth and development. At high concentrations, synthetic auxins are phytotoxic, inducing an over-stimulation of auxin-responsive genes that leads to uncontrolled and disorganized growth, ultimately resulting in plant death.
Picolinic acid-based herbicides mimic the natural auxin, indole-3-acetic acid (IAA), by binding to auxin receptors in the plant. However, research indicates they have a distinct mode of action compared to other auxin herbicides. They preferentially bind to the auxin F-box (AFB) receptor AFB5, rather than the more common TIR1 receptor targeted by many other auxins. This specific interaction triggers the degradation of transcriptional repressors, leading to the widespread over-reaction to the auxin signal that is lethal to susceptible plants. The development of new picolinic acid analogs is often guided by understanding these molecular interactions to optimize binding affinity and herbicidal effect.
Contributions to Advanced Materials Chemistry and Polymer Research
While this compound is categorized by some chemical suppliers for use in materials science and polymer science, detailed research publications specifically outlining its contributions in these areas are not widely available. Its potential in these fields would theoretically stem from its identity as a functionalized heterocyclic monomer. The presence of a carboxylic acid and an amino group allows for polycondensation reactions to form polyamides or other polymers, while the pyridine ring could impart specific thermal or conductive properties to the resulting material. However, extensive studies demonstrating these applications have not been prominently published in the reviewed scientific literature.
Spectroscopic and Advanced Structural Characterization of 6 Amino 5 Chloropicolinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of chemical compounds in solution. nih.govinformaticsjournals.co.in By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment can be constructed. For a substituted pyridine (B92270) derivative such as 6-amino-5-chloropicolinic acid, NMR is crucial for confirming the precise arrangement of substituents on the aromatic ring.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the case of this compound, the pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the electronic effects of the attached functional groups: the electron-withdrawing carboxylic acid and chlorine atom, and the electron-donating amino group.
Based on analysis of related picolinic acid derivatives, such as 5-chloropicolinic acid, the aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other. asm.org The H-4 proton is typically found further downfield than H-3. The protons of the amino group (NH₂) would likely appear as a broad singlet, and the acidic proton of the carboxyl group would be a highly deshielded singlet, often broad and sometimes not observed depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.5 - 7.7 | Doublet (d) | ~8.0 |
| H-4 | ~8.0 - 8.2 | Doublet (d) | ~8.0 |
| NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | - |
| COOH | >13.0 | Broad Singlet (br s) | - |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment. In this compound, six distinct carbon signals are expected: five for the pyridine ring and one for the carboxylic acid group.
The chemical shifts are determined by the substitution pattern. The carbon atom of the carboxylic acid group (C=O) is the most deshielded, appearing at the downfield end of the spectrum (>165 ppm). The ring carbons' shifts are influenced by the attached substituents. For instance, the carbon atom bonded to the amino group (C-6) would be shifted upfield compared to an unsubstituted carbon, while the carbon bonded to chlorine (C-5) would be shifted downfield. Data from related compounds like 5-chloropicolinic acid show characteristic shifts for the pyridine ring carbons that can be used as a basis for prediction. asm.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~148 - 152 |
| C-3 | ~125 - 129 |
| C-4 | ~138 - 142 |
| C-5 | ~135 - 139 |
| C-6 | ~147 - 151 |
| COOH | ~166 - 170 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.gov Techniques such as COSY, HSQC, and HMBC reveal correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling between the H-3 and H-4 protons on the pyridine ring, as a cross-peak would connect their respective signals.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. Expected correlations for this compound would include:
H-3 correlating to C-2, C-4, and C-5.
H-4 correlating to C-2, C-5, and C-6.
The amino protons correlating to C-5 and C-6.
The H-3 proton correlating to the carboxylic acid carbon (C=O).
These combined 2D techniques provide a robust and definitive method for the complete structural elucidation of the molecule. researchgate.netuniversiteitleiden.nl
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.govsciopen.com It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₅ClN₂O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass.
Table 3: Calculated Exact Masses for this compound Ions
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₆H₆ClN₂O₂⁺ | 173.0112 |
| [M-H]⁻ | C₆H₄ClN₂O₂⁻ | 170.9967 |
The confirmation of the molecular formula via HRMS provides a high degree of confidence in the compound's identity, complementing the structural data obtained from NMR. mdpi.com
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the masses of the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers, which may have identical HRMS data.
For this compound, the protonated molecule ([M+H]⁺, m/z 173.01) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would likely involve characteristic losses of small, stable neutral molecules. Analysis of related picolinic acid derivatives suggests common fragmentation pathways. rsc.orgsciepub.com
Table 4: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |
|---|---|---|---|
| 173.01 | H₂O (water) | 155.00 | C₆H₄ClN₂O⁺ |
| 173.01 | HCOOH (formic acid) | 127.01 | C₅H₅ClN₂⁺ |
This fragmentation data provides a structural fingerprint that helps to confirm the arrangement of functional groups and differentiate the compound from its isomers. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is expected to display several key absorption bands corresponding to its primary functional groups: the amino (-NH₂), carboxylic acid (-COOH), and chloro (-Cl) substituents on the pyridine ring. While direct spectral data for this specific isomer is not widely published, analysis of structurally similar compounds, such as 3-amino-5-chloropicolinic acid and 5,6-dichloropicolinic acid, allows for reliable prediction of its characteristic peaks.
The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 2500–3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching vibration between 1690 and 1720 cm⁻¹. The amino group is characterized by N-H stretching vibrations, which usually appear as two distinct bands in the 3300–3500 cm⁻¹ region for a primary amine. Additionally, vibrations corresponding to the pyridine ring and the C-Cl stretch would be expected at lower wavenumbers. For instance, C-Cl stretches for chlorinated picolinic acids have been observed around 735 cm⁻¹ and 550 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference Compound(s) |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300–3500 | 3-Amino-5-chloropicolinic acid |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500–3300 (broad) | 5,6-Dichloropicolinic acid |
| C=O Stretch | 1690–1720 | 3-Amino-5-chloropicolinic acid, 5,6-Dichloropicolinic acid | |
| Chloro (-Cl) | C-Cl Stretch | 550–750 | 5,6-Dichloropicolinic acid |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pan.pl This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Currently, no published single-crystal X-ray diffraction data for this compound is available in open literature. However, the solid-state structures of related picolinic acid derivatives, including picolinic acid itself and 5,6-dichloropicolinic acid, have been determined. mdpi.com These studies reveal that picolinic acid derivatives often crystallize in the monoclinic system. mdpi.com For example, 5,6-dichloropicolinic acid crystallizes in the P2₁ space group. Based on these related structures, one can anticipate that the pyridine ring of this compound would be essentially planar, with the carboxylic acid group potentially twisted slightly out of the plane. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the carboxylic acid group and the amino group, as well as the pyridine nitrogen.
| Parameter | Expected Value / Feature | Reference Compound(s) |
|---|---|---|
| Crystal System | Monoclinic | 5,6-Dichloropicolinic acid, Picolinic acid mdpi.com |
| Space Group | P2₁ or similar | 5,6-Dichloropicolinic acid |
| Key Bond Length (C=O) | ~1.22 Å | 6-chloropyridine derivatives vulcanchem.com |
| Key Bond Length (C-Cl) | ~1.34 Å | 6-chloropyridine derivatives vulcanchem.com |
| Dominant Intermolecular Forces | Hydrogen bonding | General for amino acids and carboxylic acids dtic.mil |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For compounds like this compound, HPLC and GC-MS are indispensable tools for assessing purity, identifying impurities, and isolating the compound from reaction mixtures. avantorsciences.com
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. Purity is typically assessed at levels of 98% or higher for analytical standards. avantorsciences.comruifuchemical.com
For aminopicolinic acids, reversed-phase HPLC (RP-HPLC) is commonly employed. shimadzu.com A typical setup would use a C18 stationary phase column, which separates compounds based on hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as water containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid, which ensures the carboxylic acid group is protonated for better retention and peak shape. d-nb.infonih.gov Detection is usually performed with a UV detector, as the pyridine ring is a strong chromophore. d-nb.infosielc.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of moderately polar to nonpolar compounds |
| Stationary Phase (Column) | C18 (Octadecylsilane) | Separation based on hydrophobicity nih.gov |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Elution of analytes; TFA improves peak shape d-nb.infonih.gov |
| Detection | UV-Vis (e.g., at 220 nm or 254 nm) | Quantification and detection of aromatic compounds d-nb.info |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, due to the low volatility and high polarity of amino acids and carboxylic acids, direct analysis by GC is often not feasible as these compounds can decompose at the high temperatures of the GC injector. thermofisher.com
Therefore, derivatization is a required prerequisite to increase the volatility and thermal stability of the analyte. sigmaaldrich.com Common derivatization methods for amino acids involve silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which convert the active hydrogens on the amino and carboxylic acid groups into nonpolar silyl (B83357) ethers and esters. thermofisher.comsigmaaldrich.com After derivatization, the sample is injected into the GC-MS. The GC separates the derivatized compound from byproducts and impurities, and the mass spectrometer fragments the molecule, providing a characteristic mass spectrum that confirms its identity. This technique is particularly useful for identifying trace impurities and monitoring reaction progress. acs.org
| Parameter | Typical Condition / Method | Purpose |
|---|---|---|
| Pre-analysis Step | Derivatization (e.g., Silylation) | Increases volatility and thermal stability sigmaaldrich.com |
| Derivatizing Agent | MSTFA or MTBSTFA in acetonitrile | Replaces active hydrogens with nonpolar groups thermofisher.com |
| Separation Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5) | Separates derivatized analytes based on boiling point/polarity thermofisher.com |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for identification |
| Detector | Mass Spectrometer | Provides mass-to-charge ratio for structural elucidation acs.org |
Computational and Theoretical Investigations of 6 Amino 5 Chloropicolinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. While specific DFT studies focused exclusively on 6-Amino-5-chloropicolinic acid are not prevalent in publicly accessible literature, the methodology is standard for this class of compounds. For related molecules, such as other substituted picolinic acids and aminopyridines, DFT calculations are routinely employed to optimize molecular structures and calculate energetic properties. researchgate.netsapub.org
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. This calculation would provide key data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. The results of such calculations for similar compounds, like 4-chloro-3,5-dinitrobenzoic acid, have shown good agreement with experimental data from X-ray diffraction. researchgate.net
Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound (Note: The following data is illustrative of typical DFT output and is not based on a published study of the specific compound.)
| Parameter | Optimized Value (Illustrative) |
| C-Cl Bond Length | 1.75 Å |
| N-H Bond Length (Amino) | 1.01 Å |
| C=O Bond Length (Carboxyl) | 1.22 Å |
| O-H Bond Length (Carboxyl) | 0.97 Å |
| Pyridine (B92270) Ring C-N-C Angle | 117.5° |
| Total Energy | Not Available |
| Dipole Moment | Not Available |
Molecular orbital (MO) analysis, derived from quantum chemical calculations, is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net
For this compound, the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups would significantly influence the distribution of electron density and the nature of the frontier orbitals. DFT analysis of related compounds is often used to calculate these electronic properties to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 2: Illustrative Electronic Properties from a Hypothetical Molecular Orbital Analysis (Note: Data is for illustrative purposes only.)
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | Not Available | Electron-donating ability |
| LUMO Energy | Not Available | Electron-accepting ability |
| HOMO-LUMO Gap | Not Available | Chemical reactivity, stability |
| Electron Affinity | Not Available | Energy change upon gaining an electron |
| Ionization Potential | Not Available | Energy required to remove an electron |
Reaction Mechanism Simulations and Transition State Analysis
Computational methods can be used to model the entire pathway of a chemical reaction, identifying intermediates and, crucially, the transition states that connect them. This analysis provides deep insights into reaction kinetics and mechanisms. For instance, the reaction of amines with CO₂ has been studied using quantum mechanical methods to map the multi-step mechanism involving the formation of a zwitterionic intermediate that rearranges to a carbamic derivative. uni-regensburg.de
For this compound, simulations could explore reactions such as decarboxylation or amide bond formation. Such studies would involve calculating the potential energy surface of the reaction and locating the transition state structure, which represents the highest energy barrier along the reaction coordinate. The energy of this transition state is essential for determining the reaction's activation energy. While detailed mechanistic studies on this specific molecule are not found in the reviewed literature, research on related picolinic acid ligands has utilized DFT to calculate the rate-determining step in catalytic reactions. ub.edu
Structure-Activity Relationship (SAR) Modeling for Pyridine Derivatives
Structure-Activity Relationship (SAR) modeling aims to link the chemical structure of a compound to its biological activity. Pyridine and its derivatives are significant scaffolds in medicinal chemistry and agrochemistry. researchgate.net Computational SAR studies analyze how different functional groups and their positions on the pyridine ring influence a compound's efficacy.
For the this compound scaffold, SAR studies on related aminopyridines provide valuable context:
Amino Group (-NH₂): The presence and position of amino groups on pyridine derivatives are often found to enhance biological activity, potentially by acting as hydrogen bond donors. nih.gov
Halogen Atoms (-Cl): Halogen substituents can have varied effects. While they can increase metabolic stability and membrane permeability, they can also sometimes decrease biological potency depending on the target. researchgate.netnih.gov The chlorine at position 5 in the target molecule would influence its electronic properties and steric profile.
Carboxylic Acid Group (-COOH): This group is often crucial for activity, frequently participating in hydrogen bonding or salt-bridge interactions with biological targets like enzymes or receptors. However, in some cases, it is replaced with surrogates like amides to improve properties. nih.gov
SAR studies on antimalarial 2-aminopyridines have shown that the pyridine core and the 2-amino group can be essential for activity, with modifications leading to a significant loss of potency. researchgate.net
Table 3: General SAR Findings for Substituents on a Pyridine Ring
| Substituent | Position | General Effect on Biological Activity (Context-Dependent) | Reference |
| Amino (-NH₂) | 2, 3, 5, 6 | Often enhances activity through hydrogen bonding. | researchgate.netnih.gov |
| Chloro (-Cl) | 3, 5, 6 | Can increase or decrease activity; affects electronics and lipophilicity. | researchgate.netnih.gov |
| Carboxylic Acid (-COOH) | 2 | Typically a key interaction group (H-bonding); can be modified. | nih.gov |
| Methoxy (B1213986) (-OCH₃) | 4 | Can confer good activity in some contexts. | nih.gov |
| Nitro (-NO₂) | 5, 6 | Often not well-tolerated or reduces activity. | nih.gov |
Molecular Dynamics Simulations for Conformational and Solvation Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with solvents. nih.gov An MD simulation of this compound would reveal its dynamic behavior, preferred conformations in solution, and how it interacts with surrounding water molecules (solvation).
While specific MD studies on this compound are not available in the surveyed literature, the methodology is well-established. For example, MD simulations have been used to illustrate conformational changes of various molecular complexes in water. mdpi.com Such simulations can help understand how intramolecular hydrogen bonds, for instance between the carboxylic acid and the pyridine nitrogen, compete with intermolecular hydrogen bonds with the solvent. science.govsemanticscholar.org This analysis is critical for understanding a molecule's solubility and how its shape might adapt upon binding to a biological target. The distinct storage requirements noted for this compound compared to its isomer, 3-amino-5-chloropicolinic acid, suggest differences in thermal stability that could potentially be explored and explained through MD simulations.
Analytical Chemistry Methodologies for 6 Amino 5 Chloropicolinic Acid Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry stands as a primary tool for the analysis of 6-Amino-5-chloropicolinic acid due to its high sensitivity and selectivity, which are crucial for detecting trace levels in complex matrices.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages for the analysis of polar compounds like this compound. The use of sub-2 µm particle columns in UPLC allows for higher resolution, increased peak capacity, and faster analysis times compared to traditional HPLC. When coupled with a tandem mass spectrometer (MS/MS), the method provides exceptional selectivity and sensitivity through techniques like Selected Reaction Monitoring (SRM).
While direct analysis of underivatized amino acids can be challenging due to poor retention on conventional reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) can be an alternative. mdpi.com However, derivatization is more commonly employed to improve chromatographic behavior. mdpi.com For related compounds like 6-chloropicolinic acid, LC-MS/MS methods have been developed for residue determination in various crops, achieving limits of quantification (LOQs) as low as 0.05 mg/kg. researchgate.net An isotope-dilution LC-MS/MS procedure has also been established for the accurate quantification of amino acids in standard reference materials, demonstrating the robustness of this technique for achieving high-accuracy measurements. nist.gov
Table 1: Illustrative UPLC-MS/MS Parameters for Amino Acid Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography System | Agilent 1290 Infinity II LC or equivalent |
| Column | Reversed-Phase C18 (e.g., Agilent Poroshell HPH-C18, 3.0 × 150 mm, 2.7 µm) lcms.cz |
| Mobile Phase | Gradient elution with A) Aqueous buffer (e.g., 50 mM sodium acetate (B1210297), pH 6.0) and B) Organic solvent mix (e.g., Acetonitrile/methanol (B129727)/water) lcms.cz |
| Flow Rate | 0.4 - 0.8 mL/min |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Precolumn Derivatization Strategies for Enhanced Detection
Precolumn derivatization is a key strategy to enhance the analytical performance for compounds like this compound. This process involves chemically modifying the analyte to improve its chromatographic properties and increase its detectability. actascientific.com Derivatization renders amino acids more hydrophobic, leading to better retention and separation on reversed-phase columns, and can introduce a fluorescent or easily ionizable tag. mdpi.com
Several reagents are commonly used for the derivatization of amino acids:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts rapidly with primary and secondary amino groups to form stable, fluorescent derivatives that are highly responsive for UPLC-ESI-MS/MS analysis. mdpi.com
o-phthalaldehyde (OPA): OPA reacts with primary amino groups in the presence of a thiol to form fluorescent isoindole derivatives. actascientific.comjasco-global.com A drawback is its lack of reactivity with secondary amines. jasco-global.com For enantiomeric separation, OPA can be combined with a chiral thiol like N-isobutyryl-L-cysteine (IBLC). lcms.cz
9-fluorenylmethyl chloroformate (FMOC): FMOC reacts with both primary and secondary amino groups. It is often used in conjunction with OPA to enable the analysis of all amino acids, including proline. jasco-global.commdpi.com
Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form stable thiocarbamyl derivatives that can be detected by UV absorbance. actascientific.comresearchgate.net
The choice of derivatization reagent depends on the specific requirements of the analysis, including the types of amino acids to be quantified and the desired detection method (fluorescence or mass spectrometry). actascientific.com Automation of the derivatization process, for instance using an autosampler's user program, can significantly improve reproducibility and throughput. jasco-global.commdpi.com
Table 2: Comparison of Common Precolumn Derivatization Reagents for Amino Acid Analysis
| Reagent | Target Functional Group | Detection Method | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| AQC | Primary & Secondary Amines | Fluorescence, MS | Forms stable adducts, rapid reaction. mdpi.com | Reagent can be costly. |
| OPA | Primary Amines | Fluorescence | High sensitivity, automated methods available. lcms.cz | Does not react with secondary amines. jasco-global.com |
| FMOC | Primary & Secondary Amines | Fluorescence, UV | Reacts with all amino acids, often used with OPA. jasco-global.com | Can produce multiple derivative products. |
| PITC | Primary & Secondary Amines | UV | Forms stable derivatives, well-established method. researchgate.net | Lower sensitivity than fluorescence methods. |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. scioninstruments.com However, for polar and non-volatile molecules such as this compound, direct analysis by GC-MS is not feasible. The compound must first undergo a chemical derivatization step to increase its volatility and thermal stability. scioninstruments.com
This derivatization typically involves converting the polar functional groups (amino and carboxylic acid) into less polar, more volatile moieties. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts active hydrogens on the amino and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. scirp.org
The analytical workflow for GC-MS analysis generally includes:
Sample Extraction: Isolating the analyte from the sample matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). scioninstruments.comasm.org
Derivatization: Reaction of the dried extract with a suitable derivatizing agent.
GC Separation: Injection of the derivatized sample into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. scioninstruments.com
MS Detection: As the separated compounds elute from the column, they are ionized (typically by electron ionization, EI) and fragmented, producing a characteristic mass spectrum that allows for positive identification and quantification. scioninstruments.com
GC-MS methods have been successfully applied to the analysis of related compounds, such as 5-chloropicolinic acid, which was identified as a metabolite in bacterial degradation studies. asm.orgsciepub.com
Spectrophotometric and Electrochemical Detection Methods Development
While chromatographic methods coupled with mass spectrometry are dominant, other detection principles can be developed for specific applications.
Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the quantification of this compound, particularly when coupled with a separation technique like HPLC (HPLC-UV). The pyridine (B92270) ring and its substituents create a chromophore that absorbs light in the UV region. For related picolinic acids, detection wavelengths are typically set between 220 nm and 270 nm. asm.org The identity of the compound can be further supported by comparing its spectrum to that of a known reference standard.
Electrochemical Methods: Electrochemical detection offers a sensitive and selective alternative for electroactive compounds. Picolinic acid derivatives have been shown to be reducible at mercury electrodes. researchgate.net Studies on compounds like 6-chloropicolinic acid and picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) using techniques such as direct current (DC) polarography, differential pulse (DP) polarography, and cyclic voltammetry have demonstrated that the chloro- and pyridine ring moieties are electrochemically active. researchgate.net The reduction potentials are typically pH-dependent. researchgate.net The development of an electrochemical method for this compound would involve investigating its voltammetric behavior to establish optimal conditions (e.g., supporting electrolyte, pH, and potential waveform) for sensitive and selective quantification.
Development of Reference Materials and Analytical Standards
The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental for the development, validation, and quality control of any analytical method. nist.govsigmaaldrich.com For the accurate quantification of this compound, well-characterized standards are essential for instrument calibration and for verifying the accuracy of measurements.
Key aspects of reference material development include:
Purity Assessment: The purity of the standard material must be rigorously determined, accounting for organic impurities and water content. nist.gov
Certification: CRMs are produced by national metrology institutes (like the National Institute of Standards and Technology, NIST) or accredited reference material producers following stringent guidelines such as ISO 17034. sigmaaldrich.comlgcstandards.com These materials are provided with a certificate stating the property value (e.g., mass fraction) and its associated uncertainty. nist.gov
Traceability: Using CRMs ensures that analytical results are traceable to a higher-order standard and ultimately to the International System of Units (SI). nist.gov
For amino acid analysis, solution-based SRMs (e.g., NIST SRM 2389a, Amino Acids in 0.1 mol/L HCl) are available and serve as a crucial tool for intra-laboratory calibration and quality control. nist.gov The availability of a specific, high-purity standard for this compound is a prerequisite for obtaining reliable and comparable analytical data across different laboratories and studies. sigmaaldrich.comepa.gov
Advanced Research Applications and Future Directions for 6 Amino 5 Chloropicolinic Acid
Emerging Synthetic Applications and Methodological Advancements
6-Amino-5-chloropicolinic acid and its structural isomers serve as pivotal intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Methodological advancements have focused on developing efficient and selective reactions to modify its core structure.
A primary area of synthetic application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wwjmrd.com The chlorine atom on the pyridine (B92270) ring is a reactive site for coupling with various organoboron reagents, allowing for the introduction of diverse aryl or heteroaryl groups. google.com Researchers have developed highly active and stable palladium-phosphine catalysts that are effective even with challenging heterocyclic substrates, including aminopyridines, which have historically been known to inhibit catalysts. organic-chemistry.org These advanced catalytic systems enable the synthesis of biaryl compounds in high yields under mild conditions, which is a significant step forward in creating novel molecular architectures based on the picolinic acid scaffold. wwjmrd.comorganic-chemistry.org
Recent synthetic strategies have focused on creating libraries of derivatives for biological screening. acs.org For instance, the amino group can be functionalized through reactions like benzoylation to enhance bioactivity, while the carboxylic acid can be converted to esters or amides using coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). acs.org The development of one-pot synthesis procedures and the use of microwave reactors have also emerged as methods to accelerate the discovery of new derivatives. epo.org
Table 1: Methodological Advancements in the Synthesis of Picolinic Acid Derivatives
| Reaction Type | Key Reagents/Catalysts | Purpose/Advancement | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalysts (e.g., PdCl₂(PPh₃)₂), Phosphine (B1218219) Ligands, Base (e.g., K₂CO₃) | Introduces aryl/heteroaryl groups at the chloro-position to create novel scaffolds. | google.comorganic-chemistry.org |
| Amide Coupling | HATU, EDCI/HOBt | Converts the carboxylic acid to a wide range of amides for SAR studies. | acs.org |
| Esterification | SOCl₂, Methanol (B129727), H₂SO₄ | Protects the carboxylic acid or modifies solubility and permeability. | google.com |
| Nucleophilic Substitution | Various amines, Benzoyl chloride | Functionalizes the amino group or displaces the chloro group to build complexity. | acs.org |
Exploration of Novel Biological Activities and Mechanistic Studies
The picolinic acid scaffold is renowned for its herbicidal properties, acting as a synthetic auxin. mdpi.comresearchgate.net Compounds based on this structure mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and lethality in susceptible plants, particularly broadleaf weeds. mdpi.comnih.gov Mechanistic studies have revealed that these synthetic auxins bind to a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins, which are components of the SCF-TIR1/AFB ubiquitin-ligase complex. nih.govscielo.br This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, leading to a cascade of gene expression that results in phytotoxicity. nih.gov Notably, research indicates that picolinate (B1231196) herbicides like picloram (B1677784) show selectivity for the AFB5 receptor, which may explain differences in activity compared to other auxin herbicides like 2,4-D. hracglobal.comresearchgate.net
Beyond herbicidal action, researchers are exploring other biological activities. Derivatives of halogenated aminopicolinic acids have been investigated for a range of therapeutic applications. Preliminary studies have indicated potential antimicrobial and anticancer activities. For example, a related compound, 6-(2-aminoethyl)amino-5-chlorouracil, was found to be a potent inhibitor of thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis, and showed antitumor activity in preclinical models. nih.gov Furthermore, certain picolinic acid derivatives have demonstrated submicromolar potency against the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. Some recent investigations have also suggested that certain 6-pyrazolyl-2-picolinic acids may act as immune activators in plants by upregulating defense genes. acs.org
Design Principles for Next-Generation Agrochemicals Utilizing the Picolinic Acid Scaffold
The picolinic acid framework is a highly successful template for the rational design of new herbicides. mdpi.com The commercial success of herbicides like picloram and clopyralid (B1669233) has spurred extensive research into new derivatives with improved efficacy, better crop safety, and a wider weed control spectrum. mdpi.commdpi.com A key design principle involves the strategic modification of the picolinic acid ring, particularly at the 6-position.
The discovery of 6-aryl-picolinates, such as the active ingredients in Arylex™ (halauxifen-methyl) and Rinskor™ (florpyrauxifen-benzyl), marked a significant advancement. researchgate.netresearchgate.netmdpi.com This "scaffold hopping" approach, replacing the 6-chloro atom with various aryl and heteroaryl groups (e.g., phenyl, pyrazole (B372694), indazole), has become a dominant strategy. mdpi.commdpi.com These modifications aim to optimize the molecule's binding affinity to auxin receptors like AFB5. researchgate.net
Modern agrochemical design integrates computational tools with synthetic chemistry. researchgate.net
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with varied substituents and testing their herbicidal activity, researchers can identify which chemical features enhance performance. For example, substituting the 6-position with different pyrazole or indazole rings has led to compounds with potent herbicidal effects. mdpi.comresearchgate.net
Molecular Docking: Computational models are used to simulate how newly designed molecules fit into the binding pocket of the target protein (e.g., AFB5). researchgate.net This allows chemists to predict which modifications are likely to improve binding affinity before undertaking complex synthesis. researchgate.netresearchgate.net
Physicochemical Property Optimization: Design principles also focus on improving properties like solubility, membrane permeability, and metabolic stability by introducing specific functional groups, such as halogens (fluorine, bromine) or methoxy (B1213986) groups.
Table 2: Key Design Strategies for Picolinic Acid-Based Agrochemicals
| Design Principle | Description | Example | Reference |
|---|---|---|---|
| Scaffold Modification (6-Position) | Replacing the 6-chloro atom with aryl or heteroaryl rings to discover new chemotypes. | Development of 6-aryl-picolinates (e.g., Halauxifen-methyl) and 6-pyrazolyl-picolinates. | mdpi.comresearchgate.netmdpi.com |
| Molecular Docking | Using computer simulations to predict binding interactions with auxin receptors (TIR1/AFB). | Designing molecules with enhanced binding affinity to AFB5 compared to older herbicides. | researchgate.net |
| SAR Analysis | Systematically altering substituents on the scaffold to understand their effect on biological activity. | Identifying that bulky groups on a substituted pyrazole ring can be unfavorable for activity. | researchgate.net |
| Halogenation | Introducing fluorine or bromine atoms to enhance lipophilicity, stability, and membrane permeability. | Creating fluorinated or brominated analogs for improved bioavailability. |
Potential in Catalysis and Coordination Chemistry as a Ligand
Coordination chemistry, the study of compounds formed between a central metal atom and surrounding molecules or ions called ligands, is fundamental to catalysis. libretexts.orgmsu.edu Picolinic acid and its derivatives are excellent ligands due to the presence of nitrogen and oxygen donor atoms, which can form stable complexes with a wide variety of metal ions. The specific structure of this compound suggests significant potential in this area.
The carboxylate group and the pyridine nitrogen can act as a bidentate chelating agent, forming a stable five-membered ring with a metal center. msu.edu The amino group at the 6-position and the chlorine atom at the 5-position further modulate the electronic properties of the pyridine ring. The electron-donating amino group can increase the electron density on the ring, potentially enhancing the coordinating ability of the pyridine nitrogen and the stability of the resulting metal complex.
While specific studies detailing the catalytic applications of this compound are not widely reported, related picolinic acid derivatives have been successfully used. For example, cobalt complexes formed with 3-Amino-6-methylpicolinic acid have demonstrated catalytic activity in hydrogenation reactions. This suggests that metal complexes of this compound could be explored for various catalytic transformations. The unique electronic and steric profile of this ligand could lead to novel reactivity or selectivity in reactions such as oxidations, reductions, or carbon-carbon bond-forming cross-couplings.
Integration with Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of agrochemicals. For picolinic acid derivatives, research has focused on several key areas to make manufacturing more environmentally benign.
One major advancement is the use of electrochemical synthesis. This method can replace harsh chemical reagents with electricity, often under milder conditions. For example, the industrial production of 3,6-dichloropicolinic acid (Clopyralid) has shifted towards electrochemical reduction of tetrachloropicolinic acid, which avoids the use of hazardous reagents like hydrazine, offers high yields (>90%), and simplifies the process. researchgate.net
Improvements in catalysis also align with green chemistry goals. The development of highly efficient palladium catalysts for Suzuki-Miyaura reactions allows for very low catalyst loadings (sometimes in the parts-per-million range), which reduces metal waste. rsc.orgmdpi.com Furthermore, conducting these coupling reactions in more environmentally friendly media, such as water or aqueous mixtures, instead of traditional organic solvents, represents a significant green advancement. rsc.orgconsensus.app
Other green approaches include:
Process Optimization: Designing synthetic routes that avoid complex chromatographic purification steps by isolating solid intermediates that can be purified by simple recrystallization.
Atom Economy: Utilizing one-pot reactions where multiple synthetic steps are carried out in the same vessel, which saves solvents, reagents, and energy.
Alternative Energy Sources: Employing ultrasound irradiation to accelerate reactions, often leading to shorter reaction times and higher yields under milder conditions.
Q & A
Q. What are the environmental degradation pathways of this compound, and how can they be monitored?
- Methodological Answer :
- Photolysis : Expose to UV light (254 nm) and analyze degradation products via HPLC-TOF-MS.
- Biodegradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated analogs).
- Ecotoxicity : Assess impact on Daphnia magna or algal growth using OECD guidelines .
Data Presentation and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
